

Trk-IN-11: A Technical Overview of a Novel Pan-Trk Inhibitor

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Compound of Interest

Compound Name: Trk-IN-11

Cat. No.: B12415867

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Introduction

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Aberrant Trk signaling, often driven by NTRK gene fusions, has been identified as an oncogenic driver in a wide range of adult and pediatric cancers. This has led to the development of targeted therapies known as Trk inhibitors. **Trk-IN-11** (also referred to as Compound 14h) is a novel, potent, second-generation pan-Trk inhibitor based on a pyrizolo[1,5-a]pyrimidine scaffold. This document provides a detailed technical guide on the reported activity of **Trk-IN-11**.

Core Activity Data

The inhibitory activity of **Trk-IN-11** has been characterized primarily against the TrkA kinase and its solvent front mutant TrkAG595R, which is a common mechanism of acquired resistance to first-generation Trk inhibitors.

Note: While **Trk-IN-11** is described as a pan-Trk inhibitor, specific quantitative data for its activity against TrkB and TrkC is not publicly available in the cited literature. A complete pan-Trk profile would require the determination of IC₅₀ or K_i values against all three Trk family members.

Table 1: Biochemical Inhibitory Activity of **Trk-IN-11**

Target	IC50 (nM)	Assay Type	Reference
TrkA	1.4	Biochemical Kinase Assay	[1]
TrkAG595R	1.8	Biochemical Kinase Assay	[1]
TrkB	Data Not Available	-	-
TrkC	Data Not Available	-	-

Kinase Selectivity Profile

A comprehensive kinase selectivity profile for **Trk-IN-11** against a broad panel of kinases has not been detailed in the available public literature. Understanding the selectivity of a kinase inhibitor is crucial for predicting potential off-target effects and ensuring a favorable therapeutic window. For a complete assessment of **Trk-IN-11**'s specificity, profiling against a diverse set of kinases would be required.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of pan-Trk inhibitors. The specific parameters for the **Trk-IN-11** assays are based on the primary research and general practices in the field.

Biochemical Kinase Inhibition Assay (General Protocol)

This type of assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the Trk kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or radiometric assays.

Methodology:

- Reagents:

- Recombinant human TrkA, TrkB, or TrkC kinase domain.
- Biotinylated peptide substrate.
- ATP (Adenosine triphosphate).
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
- Europium-labeled anti-phosphotyrosine antibody (acceptor).
- Streptavidin-conjugated fluorophore (donor).
- **Trk-IN-11** serially diluted in DMSO.
- Procedure:
 1. The Trk kinase, peptide substrate, and inhibitor (**Trk-IN-11**) are pre-incubated in a 384-well assay plate.
 2. The kinase reaction is initiated by the addition of ATP.
 3. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
 4. The reaction is stopped by the addition of EDTA.
 5. The detection reagents (Europium-labeled antibody and streptavidin-conjugated fluorophore) are added.
 6. After an incubation period, the TR-FRET signal is read on a compatible plate reader.
- Data Analysis:
 - The raw fluorescence data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Cellular Proliferation Assay (General Protocol)

This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on Trk signaling.

Principle: The viability of a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells with a TPM3-NTRK1 fusion) is measured after treatment with the inhibitor over several days.

Methodology:

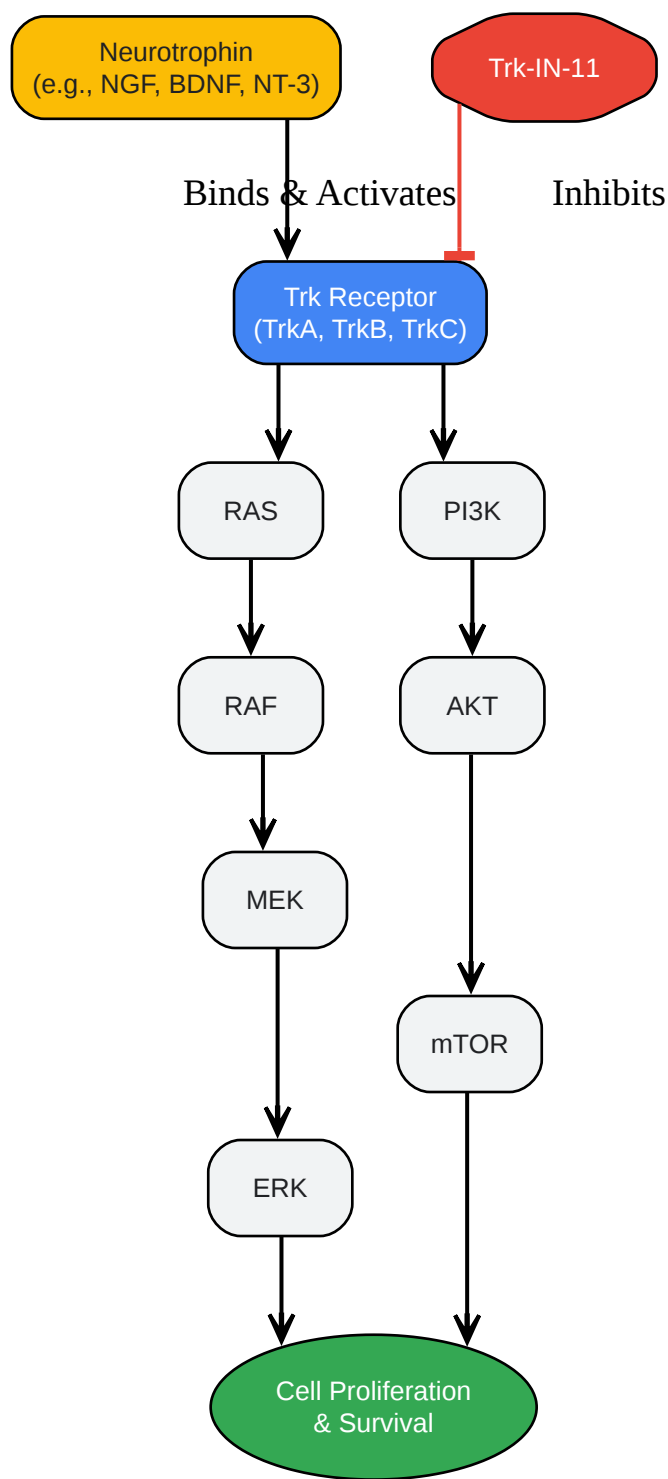
- Cell Line: KM12 (colorectal adenocarcinoma) or other suitable NTRK fusion-positive cell line.
- Reagents:
 - Complete cell culture medium (e.g., DMEM with 10% FBS).
 - **Trk-IN-11** serially diluted in DMSO.
 - Cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
 1. Cells are seeded into 96-well plates and allowed to adhere overnight.
 2. The cells are treated with a serial dilution of **Trk-IN-11**.
 3. The plates are incubated for a specified period (e.g., 72 hours).
 4. The cell viability reagent is added to each well.
 5. After a short incubation, the luminescence is measured using a plate reader.
- Data Analysis:
 - The luminescence signal, which is proportional to the number of viable cells, is used to calculate the percent inhibition of cell proliferation.

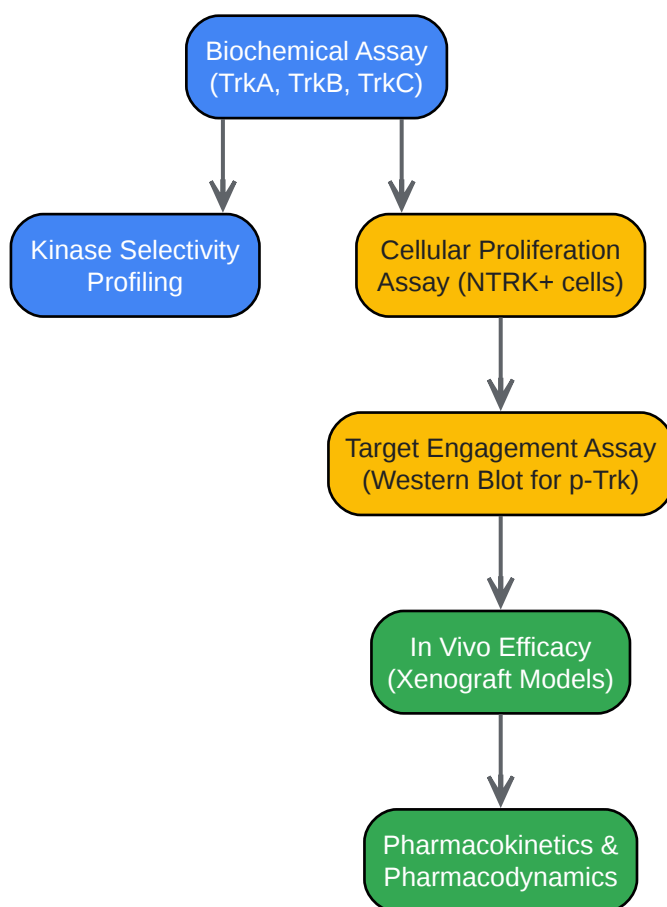
- GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

Upon binding of their respective neurotrophin ligands (NGF for TrkA, BDNF and NT-4/5 for TrkB, and NT-3 for TrkC), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades. In cancer, NTRK gene fusions lead to constitutively active, ligand-independent kinase activity, driving cell proliferation, survival, and metastasis through pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.





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References

- 1. Selective, Intrinsically Fluorescent Trk Modulating Probes - PMC [pmc.ncbi.nlm.nih.gov]
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